molecular formula C13H17NO2 B1322847 2-(Piperidin-1-ylmethyl)benzoic acid CAS No. 917747-57-0

2-(Piperidin-1-ylmethyl)benzoic acid

Cat. No.: B1322847
CAS No.: 917747-57-0
M. Wt: 219.28 g/mol
InChI Key: SETGNIQLYMGVGH-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Metabolism in Antidepressant Development : 2-(Piperidin-1-ylmethyl)benzoic acid is a product of the oxidative metabolism of Lu AA21004, a novel antidepressant. This metabolism involves multiple enzymes like CYP2D6 and CYP2C9, indicating the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).

  • Antitubercular Agent Development : Piperidin-4-imine derivatives, related to this compound, have been explored for their antitubercular properties. These compounds exhibited promising results against Mycobacterium tuberculosis, highlighting their potential in developing new therapeutic agents (Revathi et al., 2015).

  • Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including piperazine (structurally similar to piperidin-1-ylmethyl), has implications for understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).

  • Crystal Structure Analysis : Studies on crystal structures of compounds containing piperidin-1-ylmethyl groups are significant for understanding molecular conformations and designing new molecules with desired properties (Yıldırım et al., 2006).

  • Synthesis of Coordination Polymers : The synthesis of coordination polymers involving benzoate anion derivatives linked to piperidinium salts shows the compound's role in the development of new materials with potential applications in catalysis and material science (Fan et al., 2001).

  • Hydrogen-bonded Interactions Study : Investigations into hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, involving piperidine derivatives, are crucial for understanding molecular recognition and designing new chemical entities (Dega-Szafran et al., 2017).

  • Corrosion Inhibition Research : Piperine derivatives, closely related to this compound, have been studied for their role as green corrosion inhibitors on iron surfaces. This research is vital for developing eco-friendly corrosion protection methods (Belghiti et al., 2018).

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGNIQLYMGVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629762
Record name 2-[(Piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-57-0
Record name 2-[(Piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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